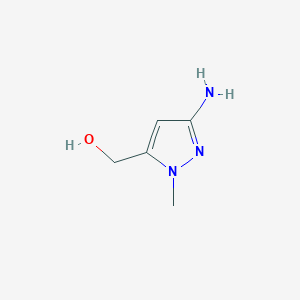

(3-amino-1-methyl-1H-pyrazol-5-yl)methanol

Description

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Contemporary Chemical Research

The pyrazole scaffold is a highly sought-after structural motif in modern drug discovery and development. nih.govmdpi.commdpi.comresearchgate.netdokumen.pubchim.it Its derivatives are known to exhibit a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. The presence of two nitrogen atoms in the ring allows for hydrogen bonding and coordination with biological targets, a key factor in their therapeutic efficacy.

Aminopyrazoles, a subset of pyrazole derivatives featuring an amino group, are of particular interest. The amino group serves as a crucial pharmacophore and a versatile synthetic handle for further molecular elaboration. dokumen.pub Depending on the position of the amino group on the pyrazole ring (positions 3, 4, or 5), different classes of aminopyrazoles with distinct biological profiles can be generated. For instance, 5-aminopyrazoles are key starting materials for the synthesis of a variety of fused heterocyclic systems with significant biological activity.

The functionalization of the pyrazole nucleus with amino substituents has led to the development of multifunctional pharmacologically active compounds. dokumen.pub The adaptability of the 5-aminopyrazole scaffold, in particular, has inspired the synthesis of numerous bioactive compounds with applications as antioxidants, anticancer agents, and enzyme inhibitors. nih.gov

Structural Classification and Nomenclature of (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol and Related Derivatives

This compound is a substituted aminopyrazole. Its systematic name is derived following the IUPAC nomenclature rules for heterocyclic compounds. The core of the molecule is a pyrazole ring. The numbering of the pyrazole ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. In this case, the methyl group is attached to one of the nitrogen atoms, which is designated as position 1. The amino group is at position 3, and the methanol (B129727) group (a hydroxymethyl group, -CH2OH) is at position 5. The "1H" in the name indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted pyrazole, but in this case, it is substituted with a methyl group.

Below is a table detailing the key structural features and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1328640-62-5 |

| Molecular Formula | C5H9N3O |

| Molecular Weight | 127.15 g/mol |

| Synonyms | 3-Amino-1-methyl-1H-pyrazole-5-methanol, 1H-Pyrazole-5-methanol, 3-amino-1-methyl- |

The structural classification of this compound places it within the family of aminopyrazoles, and more specifically, as a pyrazolylmethanol derivative. Related derivatives would include isomers with substituents at different positions on the pyrazole ring, or with different alkyl groups on the nitrogen atom or different functional groups in place of the amino or methanol moieties.

Historical Context and Evolution of Research on Pyrazolylmethanol Compounds

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. nih.gov A classical method for pyrazole synthesis was developed by Hans von Pechmann in 1898. mdpi.com The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a fundamental method for constructing the pyrazole ring. researchgate.net

Research into pyrazole derivatives has evolved significantly since their discovery, driven by their broad spectrum of applications. The exploration of aminopyrazoles as key synthetic intermediates gained momentum in the 20th century, with numerous methods developed for their synthesis and functionalization. chim.itresearchgate.net

The specific class of pyrazolylmethanol compounds, characterized by a hydroxymethyl group attached to the pyrazole ring, represents a more specialized area of research. These compounds are valuable as they introduce a hydroxyl group that can participate in hydrogen bonding or serve as a point for further chemical modification. While a detailed historical timeline for pyrazolylmethanol compounds is not extensively documented in readily available literature, their emergence is a logical progression in the broader field of pyrazole chemistry, aimed at creating functionalized derivatives with tailored properties for various applications, including as building blocks in medicinal chemistry.

Current Research Landscape and Academic Interest in this compound

The current research landscape for pyrazole derivatives is vibrant and expansive, with a continuous stream of publications detailing new synthetic methodologies, biological evaluations, and material science applications. nih.govmdpi.commdpi.comresearchgate.netdokumen.pubchim.it Aminopyrazoles, in particular, continue to be a focal point of research due to their proven utility as precursors for complex heterocyclic systems and their inherent biological activities. dokumen.pub

Academic and industrial interest in specifically substituted aminopyrazoles like this compound is often driven by their potential as intermediates in the synthesis of high-value molecules, such as pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an amino group, a methyl-substituted pyrazole ring, and a primary alcohol—makes this compound a versatile building block for combinatorial chemistry and the generation of diverse molecular libraries.

While specific high-impact research dedicated solely to this compound is not widely reported in the public domain, its availability from commercial suppliers of research chemicals suggests its use as a building block in proprietary drug discovery programs or other specialized chemical research. The academic interest in such compounds lies in the exploration of their reactivity, the development of efficient synthetic routes to access them and their analogs, and the investigation of the structure-activity relationships of the larger molecules derived from them. The ongoing research into functionalized pyrazoles indicates a promising future for the exploration and application of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRJVHQQCJCUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269610 | |

| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328640-62-5 | |

| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Amino 1 Methyl 1h Pyrazol 5 Yl Methanol and Analogues

Precursor Synthesis and Building Block Approaches to Pyrazole-Functionalized Molecules

A common and versatile approach to complex pyrazoles involves the synthesis of stable, functionalized precursors or building blocks that can be later elaborated into the desired target molecule. This strategy allows for modularity and the generation of diverse analogues. Key precursors for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol include substituted aminopyrazoles and pyrazoles bearing a carbinol (hydroxymethyl) group.

Aminopyrazoles are highly reactive precursors widely used for the preparation of fused pyrazole (B372694) systems and other functionalized derivatives. chim.itresearchgate.net Their synthesis has been achieved through various routes, most classically involving the condensation of a hydrazine (B178648) derivative with a 1,3-bielectrophilic compound. chim.it

A primary method for generating 5-aminopyrazoles is the reaction between β-ketonitriles and hydrazine. acs.org This approach allows for substitution at the 3 and 4 positions of the pyrazole ring, depending on the structure of the starting β-ketonitrile. To create a diverse library of aminopyrazoles, an expedient route based on the direct α-arylation of β-ketonitriles prior to pyrazole ring formation has been developed. acs.org The general sequence involves:

Reaction of esters with acetonitrile (B52724) to yield β-ketonitriles.

Palladium-catalyzed α-arylation of the β-ketonitriles.

Cyclization with hydrazine to form the 3,4-substituted-5-aminopyrazole. acs.org

Solid-phase synthesis offers another efficient method for producing libraries of 5-N-alkylamino and 5-N-arylamino pyrazoles. acs.org This technique utilizes resin-immobilized β-ketoamides as starting materials. The synthesis involves reacting the resin-bound ketoamide with a monosubstituted hydrazine and Lawesson's reagent, followed by cleavage from the solid support to release the desired 5-aminopyrazole. acs.org

Multicomponent reactions (MCRs) provide a powerful, eco-friendly strategy for synthesizing complex molecules like aminopyrazoles in a single step. scirp.org For instance, 5-aminopyrazoles can act as 1,3-dinucleophilic starting materials in one-pot condensations with 1,3-dicarbonyl compounds, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in water, to produce spiro-heterocyclic compounds. scirp.org Another one-pot procedure involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines to yield highly functionalized anilino-pyrazoles. researchgate.net

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis | Substituted Pyrazole | youtube.com |

| From β-Ketonitriles | β-Ketonitrile, Hydrazine | Varies | 5-Aminopyrazole | acs.org |

| Solid-Phase Synthesis | Resin-immobilized β-ketoamide, Hydrazine | Lawesson's reagent, THF/Pyridine | 5-N-Alkyl/Arylamino Pyrazole | acs.org |

| Multicomponent Reaction | Active methylene reagent, Isothiocyanate, Hydrazine | NaH, DMF, MeI | Functionalized Anilino-Pyrazole | researchgate.net |

| Domino C-N Coupling | Acetylenes, Diamine | Copper(I) iodide | N-Substituted Pyrazole | mdpi.com |

The introduction of a hydroxymethyl (carbinol) group onto the pyrazole ring is a key step in synthesizing the target compound and its analogues. A straightforward and widely used method to achieve this is the reduction of a corresponding pyrazolecarboxylic acid or its ester derivative.

A convenient synthetic route involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carboxylic acid methyl esters can be effectively reduced to the corresponding (1-aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanol by treatment with LiAlH₄ in a mixture of THF and 1,4-dioxane. ineosopen.org This method is broadly applicable for the conversion of pyrazole esters to their primary alcohol counterparts.

Another established method for introducing a formyl group, which can then be reduced to a carbinol, is the Vilsmeier-Haack reaction. mdpi.com This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate activated aromatic rings, including pyrazoles. mdpi.com For instance, the condensation of a hydrazone in a POCl₃/DMF mixture can yield a 4-formyl pyrazole derivative. mdpi.com This aldehyde can subsequently be reduced to the carbinol using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄).

| Reaction | Precursor | Key Reagents | Product | Reference |

| Ester Reduction | Pyrazolecarboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | Pyrazole-methanol | ineosopen.org |

| Vilsmeier-Haack Formylation | Activated Pyrazole (e.g., from hydrazone) | POCl₃, DMF | Pyrazole-4-carbaldehyde | mdpi.com |

| Aldehyde Reduction | Pyrazole-carbaldehyde | Sodium borohydride (NaBH₄) | Pyrazole-methanol | bohrium.com |

Direct and Indirect Synthesis of this compound

The final assembly of the target molecule can be approached through various synthetic sequences, including classical condensation and reduction reactions, as well as more streamlined one-pot methodologies.

The amino group on the pyrazole ring is a versatile handle for further functionalization. One of the most fundamental reactions of aminopyrazoles is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. researchgate.netrdd.edu.iq This reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. rdd.edu.iq

These condensation reactions are often carried out under mild acidic or basic conditions or can be uncatalyzed. researchgate.netrdd.edu.iq For example, novel pyrazole imines have been synthesized through the condensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with various carbonyl compounds in acetic acid, catalyzed by copper oxide nanoparticles (CuO-NPs). researchgate.net The electrophilic character of the imines formed makes them valuable intermediates for subsequent reactions. nih.gov The formation of an imine from an aminopyrazole and an aldehyde is a key step in reductive amination protocols. researchgate.net

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly relevant for the synthesis of N-substituted aminopyrazoles. This process involves the reaction of an amine with a carbonyl compound to form an imine in situ, which is then reduced to an amine in the same reaction vessel. ineosopen.org

An efficient method for the reductive amination of pyrazole derivatives involves the reaction of a pyrazole carbaldehyde with an amine in the presence of a reducing agent. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully reacted with various amines using sodium triacetoxyborohydride (B8407120) as the reducing agent in 1,2-dichloroethane. ineosopen.org This protocol provides the corresponding N-alkylated or N-arylated aminomethyl-pyrazoles. This strategy could be applied to a pyrazole bearing an amino group at a different position, which reacts with a protected hydroxy-aldehyde to build a structure analogous to the target compound.

To improve efficiency and reduce waste, one-pot synthetic sequences are highly desirable. organic-chemistry.org These methods combine multiple reaction steps into a single operation without isolating intermediates. Several one-pot methods have been developed for the synthesis of N-substituted pyrazoles and related compounds. nih.govbeilstein-journals.org

One such strategy involves the in-situ generation of hydrazines from primary amines, which then react with a 1,3-diketone to form the pyrazole ring. organic-chemistry.org This electrophilic amination of a primary amine with a diethylketomalonate-derived oxaziridine (B8769555) yields an N-Boc hydrazine, which can be directly cyclized with a diketone in a one-pot fashion to produce 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

Temperature: Reaction temperature is a crucial factor that can influence both reaction rate and product distribution. For the synthesis of aminopyrazoles, temperatures can range from ambient to over 200°C. For instance, the preparation of 3-amino-5-methylpyrazole (B16524) can be carried out at temperatures between 10 and 200°C, with the boiling point of the chosen solvent often being the preferred condition. researchgate.net In aqueous media, a more moderate temperature range of 30° to 100°C is favored. researchgate.net Temperature can also be used as a tool to control divergent synthesis pathways. In some cases, simply adjusting the reaction temperature can selectively yield different products from the same starting materials, such as the formation of pyrazoles at 95°C versus 1-tosyl-1H-pyrazoles at a lower temperature. rsc.org The optimization process must balance kinetics with equilibrium, as many of these reactions are exothermic, where lower temperatures might favor the equilibrium but result in impractically slow reaction rates. numberanalytics.com

Solvents: The choice of solvent significantly impacts the solubility of reactants, the reaction pathway, and the final yield. A variety of solvents are employed in pyrazole synthesis, including water, ethanol (B145695), toluene, and mixtures thereof. researchgate.netresearchgate.net In a study on the synthesis of pyrazolo[3,4-b]pyridines, a mixture of ethanol and water (EtOH/H₂O in a 1:1 ratio) was found to be the optimal solvent system, providing a higher yield compared to other solvents like DMF, CH₃CN, or neat water. researchgate.net The use of solvent-free conditions under microwave irradiation has also been reported as an effective method for N-alkylating pyrazoles, highlighting a green chemistry approach that can lead to good yields and avoid side reactions. researchgate.net The polarity and protic or aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the reaction.

Catalysis: Catalysts are frequently employed to enhance reaction rates and improve selectivity. Both acid and base catalysts are common. For instance, the synthesis of certain pyrazolo[3,4-b]pyridines showed that while catalysts with acidic natures like p-TSA and L-proline could be used, they resulted in lower yields compared to uncatalyzed reactions in the optimal solvent. researchgate.net In other systems, nano-ZnO has been demonstrated as an efficient catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, leading to excellent yields of pyrazol-5-ol derivatives. google.com Transition-metal catalysts, particularly copper and palladium, are pivotal in cross-coupling reactions to functionalize the pyrazole ring. organic-chemistry.org However, many modern methods aim to develop catalyst-free conditions to simplify procedures and reduce costs and environmental impact. rsc.org

The following table summarizes the optimization of reaction conditions for a representative four-component synthesis of a pyrazolo[3,4-b]pyridine derivative, illustrating the impact of solvent and catalyst choice on product yield. researchgate.net

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | - | H₂O | 5 | 40 |

| 2 | - | EtOH | 5 | 70 |

| 3 | - | DMF | 5 | 55 |

| 4 | - | CH₃CN | 5 | 60 |

| 5 | p-TSA | EtOH/H₂O (1:1) | 4 | 75 |

| 6 | L-proline | EtOH/H₂O (1:1) | 4 | 70 |

| 7 | - | EtOH/H₂O (1:1) | 3 | 84 |

Methodologies for Derivatization of the this compound Scaffold

The this compound scaffold possesses three key sites for chemical modification: the amino group, the hydroxymethyl moiety, and the pyrazole ring itself. This allows for the generation of a diverse library of analogues through various derivatization strategies.

The exocyclic amino group at the C3 position is a versatile handle for derivatization. Standard transformations of primary amines can be readily applied.

N-Alkylation and N-Arylation: The amino group can undergo alkylation or arylation to form secondary or tertiary amines. Regioselective alkylation can be achieved under specific conditions. nih.gov

Amide and Sulfonamide Formation: Acylation with acyl chlorides or anhydrides, or reaction with sulfonyl chlorides, yields the corresponding amides and sulfonamides, respectively. These reactions are typically straightforward and allow for the introduction of a wide array of substituents.

Imine Formation: Condensation with aldehydes or ketones under mild conditions, often at ambient temperature in a solvent like methanol (B129727), can produce N-pyrazolyl imines. nih.gov This reaction is a facile method for introducing further complexity.

Diazotization Reactions: The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. These intermediates are highly reactive and can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce halides (e.g., iodine) or other functionalities onto the pyrazole core. nih.govsemanticscholar.org The diazonium salt can also be coupled with activated aromatic compounds to form azo compounds. organic-chemistry.org

The hydroxymethyl group at the C5 position offers another site for diversification, behaving as a typical primary alcohol.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid. numberanalytics.comnumberanalytics.com Selective oxidation to the aldehyde can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or TEMPO-catalyzed systems. semanticscholar.org Stronger oxidants such as potassium permanganate (B83412) will typically lead to the carboxylic acid. semanticscholar.org

Esterification and Etherification: The hydroxyl group can be converted to esters via reaction with carboxylic acids (Fischer esterification) or their activated derivatives (e.g., acyl chlorides). numberanalytics.comresearchgate.net Etherification can be accomplished by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Halogenation: The hydroxyl group can be substituted with a halogen, typically chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). semanticscholar.org This converts the hydroxymethyl group into a reactive halomethyl group, which is a useful intermediate for further nucleophilic substitution reactions.

Conversion to Other Functional Groups: The hydroxyl group can be activated (e.g., by tosylation) and then displaced by other nucleophiles. For example, displacement with sodium azide (B81097) can introduce an azide group, which is useful in "click chemistry". nih.gov

The table below provides examples of reagents used for the functionalization of a hydroxymethyl group on a heterocyclic scaffold. semanticscholar.orgnumberanalytics.comnih.gov

| Desired Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (partial) | Pyridinium chlorochromate (PCC) or TEMPO/NaOCl | Aldehyde (-CHO) |

| Oxidation (full) | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic Acid (R-COOH) / Acid catalyst | Ester (-CH₂OC(O)R) |

| Halogenation | Thionyl chloride (SOCl₂) | Chloromethyl (-CH₂Cl) |

| Azidation (via activation) | 1. TsCl, Pyridine; 2. NaN₃ | Azidomethyl (-CH₂N₃) |

The pyrazole ring itself is an aromatic system that can undergo various transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Halogenation: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Halogenation at this position can be readily achieved using N-halosuccinimides (NCS, NBS, NIS) under mild, often metal-free, conditions. researchgate.netbeilstein-archives.org This introduces a halogen handle that is crucial for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Once a halogen (typically iodine or bromine) is installed at the C4 position, it can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.org This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents at the C4 position, significantly expanding the structural diversity of the scaffold. nih.govsemanticscholar.org

Other C-H Functionalization: Direct C-H functionalization methods are emerging as powerful tools to modify the pyrazole ring without pre-functionalization, although selectivity can be a challenge. Electrooxidation represents a promising approach for the direct halogenation or thiocyanation of the pyrazole ring. mdpi.com

Coordination Chemistry and Ligand Design Incorporating Pyrazolylmethanol Motifs

Design Principles for (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol and Related Pyrazolylmethanol Ligands

The design of ligands based on the this compound framework and related structures is guided by principles that aim to control the coordination environment around a metal center. This involves the strategic assembly of multidentate architectures and the fine-tuning of steric and electronic properties.

The pyrazole (B372694) ring is a fundamental building block in the construction of multidentate ligands. mdpi.com The presence of both a hydrogen-bond donor (N-H in unsubstituted pyrazoles) and acceptor (the sp2 hybridized nitrogen) allows for the formation of intricate supramolecular structures. mdpi.com In the case of this compound, the pyrazole core is augmented with amino and methanol (B129727) groups, which can act as additional donor sites.

These functional groups enable the ligand to coordinate to a metal center in various ways, leading to the formation of mononuclear or polynuclear complexes. researchgate.net The connectivity of these units can be systematically varied to create ligands with different denticities (the number of donor atoms that can bind to a central metal atom). For instance, linking multiple pyrazolylmethanol units can lead to tripodal or macrocyclic ligands capable of encapsulating metal ions. nih.gov

Examples of Multidentate Ligand Architectures:

| Ligand Type | Description | Potential Coordination Mode |

| Bidentate | A single pyrazolylmethanol unit can act as a bidentate ligand, coordinating through the pyrazole nitrogen and the oxygen of the methanol group, or the nitrogen of the amino group. | Chelating |

| Tridentate | Linking two pyrazole units through a bridging group can create a tridentate ligand. Scorpionate ligands, such as tris(pyrazolyl)borates, are a well-known class of tridentate ligands. researchgate.net | Facial or Meridional |

| Tetradentate | More complex architectures can be designed by incorporating additional donor arms onto the pyrazole scaffold, leading to tetradentate or higher-denticity ligands. | Macrocyclic or Tripodal |

The properties of a metal complex are profoundly influenced by the steric and electronic characteristics of its ligands. researchgate.netnih.gov In the context of this compound-based ligands, these factors can be systematically tuned.

Steric Influences: The bulkiness of the substituents on the pyrazole ring and the chelating arms can dictate the coordination geometry around the metal center. researchgate.net For example, bulky groups near the coordination site can enforce a specific geometry, prevent the coordination of additional ligands, and influence the stability of the resulting complex. nih.gov The methyl group at the N1 position of the pyrazole ring in this compound contributes to the steric profile of the ligand.

Electronic Influences: The electronic properties of the ligand, specifically its ability to donate or accept electron density, affect the reactivity and stability of the metal complex. rsc.org The amino group in this compound is an electron-donating group, which increases the electron density on the pyrazole ring and enhances its σ-donating ability. nih.gov This, in turn, can stabilize higher oxidation states of the coordinated metal ion. Conversely, the introduction of electron-withdrawing groups would decrease the electron-donating capacity of the ligand.

The interplay between steric and electronic effects is crucial in designing ligands for specific applications. For instance, in catalysis, tuning these properties can modulate the activity and selectivity of a metal catalyst. mdpi.com

Hemilability is a phenomenon where a multidentate ligand has one or more donor atoms that can reversibly bind and detach from the metal center. researchgate.net This dynamic behavior is particularly relevant in catalysis, as it can create a vacant coordination site for substrate binding. researchgate.net

Ligands derived from this compound, which contain both a "hard" amine donor and a "softer" pyrazole donor, are potential candidates for hemilabile behavior. The pyrazole nitrogen typically forms a stronger bond with a transition metal, while the amino group might form a weaker, more labile bond. This difference in bond strength can lead to the reversible dissociation of the amino group, opening up a coordination site for catalysis. researchgate.net The flexibility of the linker connecting the pyrazole and amine functionalities also plays a crucial role in facilitating this hemilabile coordination.

Synthesis and Structural Characterization of Metal Complexes with Pyrazolylmethanol Ligands

The synthesis and characterization of metal complexes are fundamental steps in exploring the coordination chemistry of new ligands.

The complexation of pyrazolylmethanol-type ligands with transition metals can be achieved through various synthetic routes. researchgate.netamanote.com A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The choice of solvent, reaction temperature, and stoichiometry can influence the structure of the resulting complex. nih.gov

For ligands like this compound, the coordination can occur through the pyrazole nitrogen, the amino nitrogen, and/or the methanol oxygen. The specific coordination mode will depend on the metal ion's preferences for certain donor atoms and the steric and electronic properties of the ligand. nih.govnih.gov The formation of either mononuclear or polynuclear complexes is possible, depending on the ligand-to-metal ratio and the bridging capability of the ligand. nih.gov

A suite of analytical techniques is employed to elucidate the structure and properties of newly synthesized metal complexes. researchgate.netnih.gov

Key Characterization Techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles, coordination geometry, and intermolecular interactions. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to determine the structure of the ligand and to probe changes in the chemical environment upon coordination to a metal. researchgate.net |

| Infrared (IR) Spectroscopy | Provides information about the vibrational modes of the functional groups in the ligand and how they are affected by coordination. Shifts in the stretching frequencies of C=N, N-H, and O-H bonds can indicate coordination. nih.gov |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, which can provide insights into the coordination environment and the d-orbital splitting of the metal ion. mocedes.org |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm its empirical formula. researchgate.net |

| Magnetic Susceptibility Measurements | For complexes with unpaired electrons (paramagnetic), this technique provides information about the number of unpaired electrons and the electronic configuration of the metal ion. researchgate.net |

| Thermogravimetric Analysis (TGA) | Used to study the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules. nih.gov |

Catalytic Applications of Metal Complexes Bearing Pyrazolylmethanol Ligands

Currently, there is insufficient specific data in the scientific literature to thoroughly address the catalytic applications of metal complexes bearing the this compound ligand. The sections below reflect the absence of dedicated research in these specific areas.

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

No specific studies detailing the use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura or other cross-coupling reactions could be identified in a comprehensive literature search. The general mechanism for a Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The efficiency of such catalytic cycles is highly dependent on the nature of the ligand coordinated to the palladium center. While pyrazole scaffolds are common in ligands for cross-coupling, the specific electronic and steric effects of the amino and methanol substituents on this particular pyrazole ring have not been reported.

Role of Supramolecular Interactions in Catalysis

The role of supramolecular interactions, such as hydrogen bonding, in catalysis involving complexes of this compound has not been investigated. In theory, the amino (-NH2) and hydroxyl (-OH) groups of the ligand could participate in hydrogen bonding. These interactions can influence the catalyst's solubility, stability, and substrate recognition, potentially leading to enhanced catalytic activity or selectivity. However, without experimental or computational studies on this specific system, the impact of such interactions remains hypothetical.

Recyclability and Green Chemistry Aspects of Catalytic Systems

There is no available research on the recyclability or green chemistry aspects of catalytic systems based on this compound. Green chemistry principles in catalysis often focus on developing reusable catalysts to minimize waste and environmental impact. This can be achieved by anchoring homogeneous catalysts to solid supports or using biphasic systems. The functional groups on the this compound ligand could potentially be used for immobilization, but no such work has been reported. Therefore, data on catalyst performance over multiple cycles or its application in environmentally benign solvents is not available.

Computational and Mechanistic Studies of 3 Amino 1 Methyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

In Silico Approaches to Molecular Design and Scaffold Analysis

In silico methods have become indispensable in modern medicinal chemistry for the design and analysis of novel compounds. nih.gov For aminopyrazole scaffolds, including derivatives of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, these computational approaches provide deep insights into their physicochemical properties and potential biological activities. researchgate.net

Predictive Modeling of Molecular Descriptors for Aminopyrazoles

Predictive modeling using molecular descriptors is a cornerstone of quantitative structure-activity relationship (QSAR) analysis. nih.gov This approach translates a molecule's chemical structure into a series of numerical values, or descriptors, which can then be correlated with its properties. protoqsar.com For aminopyrazole derivatives, key molecular descriptors are calculated to build models that predict their behavior.

An in silico study on various 3-, 4-, and 5-aminopyrazole derivatives characterized these structural sets using several key molecular descriptors. researchgate.net The distribution of these descriptors helps in assessing the "drug-likeness" of the compounds. For instance, the calculated octanol/water partition coefficient (ClogP) showed significant differences among the isomers, with 3-aminopyrazoles having an average ClogP near 3, while 5-aminopyrazoles had a higher average of 4.3. researchgate.net These models are crucial for virtual screening and prioritizing compounds for synthesis and further testing. nih.govresearchgate.net

Table 1: Key Molecular Descriptors for Aminopyrazole Isomer Sets

| Aminopyrazole Isomer Set | Average ClogP | Common Molecular Weight Range (g/mol) | Typical H-Bond Donors | Typical H-Bond Acceptors |

|---|---|---|---|---|

| 3-Aminopyrazoles | ~3.0 | 250-450 | 1-2 | 3-5 |

| 4-Aminopyrazoles | ~3.7 | 300-500 | 1-2 | 4-6 |

| 5-Aminopyrazoles | ~4.3 | 350-550 | 1-2 | 4-6 |

This table is based on data from an in silico study characterizing derivatives of aminopyrazoles. researchgate.net

Topochemical indices, such as the Wiener's topochemical index and atomic molecular connectivity index, have been successfully used to develop predictive models for the anti-tumor activity of 3-aminopyrazoles, achieving high prediction accuracy. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is vital for understanding how a molecule's three-dimensional shape influences its interactions with biological targets. For peptides containing aminopyrazolonyl amino acids, conformational studies have shown that the pyrazole (B372694) scaffold significantly influences the secondary structure. researchgate.net The incorporation of these unnatural amino acids can induce the formation of distinct supramolecular structures like β-sheets and α-helices, primarily through inter- and intramolecular hydrogen bonding. researchgate.netbohrium.com

Solution-phase NMR studies have confirmed the presence of these hydrogen bonds, which dictate the conformational preferences of the peptides. bohrium.com Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the tautomeric stabilization and conformational preferences of pyrazole derivatives. mdpi.com These studies reveal that substituents and solvent effects play a crucial role in determining the most stable tautomer and conformation, which is critical for understanding the molecule's reactivity and binding capabilities. mdpi.com

Structure-Activity Relationship (SAR) Methodologies Applied to Pyrazole Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to optimizing these scaffolds to enhance potency and selectivity for specific biological targets. nih.gov

Ligand-Target Interaction Profiling (Theoretical)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govresearchgate.net For pyrazole derivatives, docking studies have provided critical insights into their mechanism of action as inhibitors of various enzymes, such as protein kinases. nih.gov

For example, docking studies of aminopyrazole analogs into the active sites of cyclin-dependent kinases (CDK2 and CDK5) revealed key interactions. The nitrogen atoms of the aminopyrazole core typically form hydrogen bonds with the hinge region residues of the kinase, a crucial interaction for inhibitory activity. nih.gov Substituents on the pyrazole ring are shown to occupy specific pockets; for instance, the substituent at the 5-position often embeds in a shallow hydrophobic pocket, while substituents at other positions can be exposed to the solvent. nih.gov Similar interaction patterns are observed for pyrazole-based inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), where the pyrazole N-H can act as a hydrogen bond donor to the hinge region. nih.gov

Table 2: Common Interactions of Pyrazole Scaffolds with Kinase Targets

| Target | Key Interacting Residue Type | Interaction Type | Pyrazole Moiety Involved |

|---|---|---|---|

| CDK2/CDK5 | Hinge Region Amino Acids | Hydrogen Bonding | Ring Nitrogen Atoms |

| FGFR | Hinge Region Amino Acids | Hydrogen Bonding | Ring N-H Group |

| JAK1 | DFGin state binding pocket | Shape Complementarity | Entire Scaffold |

| EGFR | Active Site Residues | Hydrogen Bonding, Hydrophobic | Ring and Substituents |

This table summarizes common ligand-target interactions identified through molecular docking studies of pyrazole derivatives. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Pyrazole Derivatives

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org These models are widely applied to pyrazole derivatives to guide the design of more potent molecules. nih.govnih.gov

Both 2D and 3D-QSAR studies have been conducted on various classes of pyrazole derivatives. For 1H-pyrazole-1-carbothioamide derivatives acting as EGFR kinase inhibitors, 2D-QSAR models indicated that adjacency and distance matrix descriptors significantly influence their activity. nih.govacs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide insights into how steric and electrostatic fields of the molecules impact their biological function. nih.gov A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov These models not only predict the activity of new compounds but also provide a rationale for the observed SAR, confirming the pharmaceutical appeal of the aminopyrazole class. mdpi.comresearchgate.net

Mechanistic Investigations of Reactions Involving this compound

The synthesis of 3(5)-aminopyrazoles, a class to which this compound belongs, has been extensively studied. researchgate.net A primary and highly efficient method involves the condensation reaction between β-ketonitriles and hydrazines. researchgate.net

For the specific synthesis of this compound or its precursors, a likely pathway involves the reaction of a β-ketonitrile, such as 3-hydroxy-4-oxobutanenitrile, with methylhydrazine. The mechanism proceeds via an initial nucleophilic attack of the hydrazine (B178648) on the ketone carbonyl group, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization. The regioselectivity of the reaction with an unsymmetrical hydrazine like methylhydrazine is a key aspect, with modern analytical techniques such as 2D NMR being used to definitively determine the structure of the resulting isomers. researchgate.net Further functionalization or cyclization reactions can be carried out on the aminopyrazole core to generate more complex heterocyclic systems like pyrazolo[4,3-d]pyrimidines. arabjchem.org

Proposed Reaction Pathways for Pyrazole Functionalization

The functionalization of the pyrazole ring is a cornerstone of synthesizing a diverse array of derivatives. The reactivity of the pyrazole nucleus is influenced by the electronic nature of its substituents. For aminopyrazoles, the amino group significantly affects the electron density of the ring, directing subsequent chemical modifications. Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting the outcomes of these functionalization reactions by mapping electron densities and modeling reaction intermediates. arabjchem.org

Several key strategies for the functionalization of aminopyrazoles have been established:

Condensation Reactions: One of the most fundamental methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.it This pathway proceeds through a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon. chim.it When using substituted hydrazines, the regioselectivity of the reaction becomes a critical aspect of the synthesis.

Direct C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, as this approach offers greater atom economy. For instance, palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles has been developed. chim.it Computational studies suggest these reactions can proceed through mechanisms like concerted metallation-deprotonation. chim.it

Metal-Mediated Lithiation and Cross-Coupling: For targeted functionalization, direct ortho-metalation (DoM) is a powerful technique. This involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. This strategy has been successfully applied to synthesize functionalized 1-methyl-pyrazoles. enamine.net Subsequent cross-coupling reactions, such as Suzuki coupling, can then be used to introduce further diversity. researchgate.net

Electrooxidative Functionalization: Electrochemistry offers an alternative pathway for pyrazole modification. Electrooxidative methods have been summarized for the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds, as well as for promoting N–N coupling products. nih.gov

The table below summarizes key computational parameters derived from DFT studies on aminopyrazole derivatives, which help in understanding their reactivity.

| Parameter | Description | Typical Value Range (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 | Indicates the electron-donating ability of the molecule; higher values suggest greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.5 to 5.5 | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. arabjchem.org |

| Fukui Indices | Calculated values that indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack. | Varies by atom | Used to predict the regioselectivity of functionalization reactions. arabjchem.org |

This interactive table provides generalized data based on findings from computational studies on functionalized aminopyrazoles. arabjchem.org

Dimerization Mechanisms in Aminopyrazole Chemistry

The dimerization of aminopyrazoles represents a significant pathway for constructing more complex heterocyclic systems, such as pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov These reactions often proceed via metal-catalyzed oxidative C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.comnih.gov

A plausible mechanism for the copper-promoted dimerization of 5-aminopyrazoles has been proposed based on experimental observations and literature precedents. mdpi.com This pathway is initiated by the interaction of the 5-aminopyrazole substrate with a Cu(II) species.

The proposed mechanistic steps are as follows:

Single-Electron Transfer (SET): The 5-aminopyrazole reacts with the Cu(II) catalyst, leading to the formation of an intermediate through a single-electron transfer (SET) pathway. mdpi.com

Deprotonation and Radical Formation: Following the SET process, deprotonation occurs, generating a nitrogen radical intermediate. mdpi.com

Dimerization: This radical species can then undergo dimerization. The specific product formed (e.g., pyrazole-fused pyridazine (B1198779) or pyrazine) depends on the reaction conditions, which can be selectively tuned. mdpi.comresearchgate.net For example, different copper salts and oxidants can steer the reaction toward different coupling modes (C-H/N-H vs. C-H/C-H). researchgate.netmdpi.com

The table below outlines the optimized reaction conditions for the selective synthesis of two different dimer products from a model 5-aminopyrazole substrate.

| Product Type | Catalyst | Oxidants | Solvent | Temperature (°C) | Key Coupling |

| Pyrazole-fused Pyridazine | Cu(OAc)2 | Benzoyl Peroxide (BPO), K2S2O8 | Toluene | 100 | C-H/N-H, N-H/N-H |

| Pyrazole-fused Pyrazine | CuCl2 / 1,10-phenanthroline | tert-Butyl peroxybenzoate (TBPB) | Toluene | 130 | C-H/C-H |

This interactive table is based on optimized conditions reported for the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine. researchgate.netmdpi.comresearchgate.net

Computational analyses, including molecular dynamics simulations, are valuable tools for exploring the specific mechanisms of dimerization. nih.gov These studies can elucidate the binding modes of reactants and catalysts and predict the most energetically favorable reaction pathways. nih.gov For instance, understanding the stability of intermediates and the energy barriers of transition states can explain the observed selectivity in product formation. mdpi.commdpi.com

Advanced Applications and Future Research Perspectives for 3 Amino 1 Methyl 1h Pyrazol 5 Yl Methanol in Organic Synthesis and Molecular Design

(3-Amino-1-methyl-1H-pyrazol-5-yl)methanol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in its bifunctional nature. The presence of a nucleophilic amino group and a reactive hydroxymethyl substituent on the stable pyrazole (B372694) core allows for a variety of chemical transformations, making it a valuable precursor for more elaborate molecular frameworks.

Building Block in the Synthesis of Fused Heterocycles

The amino group at the 3-position of the pyrazole ring is a key functional handle for the construction of fused heterocyclic systems. This is particularly evident in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including protein kinase inhibition. rsc.orgnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. For instance, the reaction of an aminopyrazole with β-dicarbonyl compounds, β-ketonitriles, or β-enaminones can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com The regioselectivity of this reaction is a crucial aspect, and studies have shown that the exocyclic primary amino group of 5-aminopyrazoles exhibits higher nucleophilicity compared to the endocyclic nitrogen, directing the cyclization to form the desired pyrazolo[1,5-a]pyrimidine isomer. researchgate.net

Similarly, this compound can serve as a precursor for pyrazolo[3,4-b]pyridines. The synthesis of this fused system can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com The reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 has been shown to yield pyrazolo[3,4-b]pyridines. mdpi.com The specific substitution pattern on the starting materials allows for the generation of a library of derivatives with diverse functionalities.

| Fused Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 3-aminopyrazole with a 1,3-dielectrophile | β-dicarbonyl compounds, β-ketonitriles, β-enaminones |

| Pyrazolo[3,4-b]pyridines | Reaction of a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds | α,β-unsaturated ketones, 1,3-diketones |

Precursor for Complex Organic Architectures

Beyond fused heterocycles, the dual functionality of this compound enables its incorporation into a broader range of complex organic architectures. The amino group can be acylated, alkylated, or engaged in C-N bond-forming reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations open up possibilities for its use in the synthesis of macrocycles, dendrimers, and other intricate molecular designs. While specific examples utilizing this compound in these contexts are not extensively documented, the fundamental reactivity of its functional groups suggests significant potential. For instance, the amino and hydroxyl groups could be orthogonally protected and then selectively deprotected to participate in stepwise synthetic sequences, allowing for the controlled construction of larger molecules.

Pyrazole-Based Scaffolds in the Rational Design of Functional Molecules

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to its widespread use in the rational design of new therapeutic agents.

Exploration of Novel Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, and their derivatives are key components in many approved drugs. nih.govnih.gov The pyrazole core itself can act as a bioisostere for other aromatic rings, such as benzene (B151609), offering advantages in terms of physicochemical properties like lipophilicity and aqueous solubility. nih.govpharmablock.com

In the context of kinase inhibitors, the pyrazole scaffold is particularly prominent. nih.govnih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine (B156593) part of ATP with the hinge region of the kinase active site. acs.org The N-H and pyridine-like nitrogen of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature observed in many pyrazole-based kinase inhibitors. acs.org The substitution pattern on the pyrazole ring can be systematically varied to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov

| Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | The N-H group of the pyrazole ring | Forms hydrogen bonds with acceptor groups on the target protein (e.g., kinase hinge region). acs.org |

| Hydrogen Bond Acceptor | The sp2-hybridized nitrogen atom | Accepts hydrogen bonds from donor groups on the target protein. acs.org |

| Aromatic System | The delocalized π-electron system of the ring | Participates in π-π stacking and hydrophobic interactions. |

| Substituent Vectors | Positions for attaching various functional groups | Allows for fine-tuning of steric and electronic properties to optimize target binding and ADME properties. |

Scaffold-Hopping and Isosteric Replacement Strategies

Scaffold hopping is a computational or experimental strategy in drug design that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This approach is often used to discover novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The pyrazole ring is an excellent candidate for scaffold hopping, often used to replace other aromatic or heteroaromatic systems. nih.govpharmablock.com

The replacement of a phenyl ring with a pyrazole ring is a common isosteric replacement strategy. nih.gov This can lead to improvements in metabolic stability, as the pyrazole ring is generally less susceptible to oxidative metabolism than a benzene ring. chimia.ch Furthermore, the introduction of the pyrazole's nitrogen atoms can provide additional interaction points with the target protein, potentially increasing binding affinity. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is central to this strategy. The pyrazole moiety has been successfully employed as a bioisostere for other heterocycles like thiazoles, triazoles, and imidazoles in the development of potent and selective antagonists for various receptors. nih.gov

Emerging Areas of Research for Pyrazolylmethanol Compounds

While the primary applications of pyrazole derivatives have been in medicinal chemistry, emerging research is exploring their utility in other fields. The unique electronic and structural properties of the pyrazole ring, combined with the reactivity of the methanol (B129727) group, make these compounds interesting candidates for materials science and chemical biology.

Recent research on pyrazole derivatives has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com There is a growing interest in developing pyrazole-based compounds that target novel biological pathways or have unique mechanisms of action. For pyrazolylmethanol compounds specifically, the hydroxyl group offers a site for further functionalization, which could be exploited to develop probes for chemical biology or to attach the scaffold to solid supports for high-throughput screening.

In the realm of materials science, heterocyclic compounds are being investigated for their optical and electronic properties. While research in this area for pyrazolylmethanol compounds is still in its early stages, the pyrazole core's aromaticity and the potential for creating extended conjugated systems through derivatization of the methanol group suggest that these compounds could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs). The development of novel synthetic methodologies that allow for precise control over the substitution pattern of the pyrazole ring will be crucial for advancing these applications.

Applications in Materials Chemistry

There is no available research demonstrating the use of this compound as a monomer for the synthesis of polymers such as polyurethanes or polyesters, or as a ligand in the formation of metal-organic frameworks (MOFs). The bifunctional nature of the molecule, possessing both an amino and a hydroxyl group, theoretically allows for its potential use in step-growth polymerization or as a coordinating ligand. However, without experimental evidence, any discussion would be purely speculative and fall outside the scope of this review of existing research.

New Frontiers in Supramolecular Chemistry

Similarly, the role of this compound in supramolecular chemistry has not been documented in the accessible scientific literature. The potential for this molecule to engage in self-assembly or form complex host-guest systems through non-covalent interactions, such as hydrogen bonding, is recognized due to its functional groups. For instance, related aminopyrazole compounds have been shown to form hydrogen-bonded networks. A study on 3-amino-1H-pyrazole-5-carboxylic acid, a structurally similar compound, has highlighted the role of hydrogen bonding in directing its molecular conformation. However, specific studies on the self-assembly or coordination-driven supramolecular structures of this compound have not been reported.

Given the current state of research, the advanced applications and future perspectives for this compound in materials and supramolecular chemistry represent a wide-open field for future investigation.

Q & A

Q. What are the primary synthetic routes for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, and how are key intermediates characterized?

The compound is typically synthesized via reduction of nitro precursors or functionalization of pyrazole scaffolds. For example:

- Nitro group reduction : Reduction of a nitro-substituted pyrazole (e.g., using hydrogen gas or sodium borohydride under controlled pH and temperature) yields the amino derivative .

- Methanol group introduction : Hydroxymethylation via condensation with formaldehyde derivatives or oxidation of a methyl group may be employed.

Characterization relies on NMR (1H/13C) and mass spectrometry (ESI-MS) to confirm the amino (-NH2) and hydroxymethyl (-CH2OH) groups. Purity (>95%) is validated via HPLC, as noted in CAS 1328640-45-4 .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. Key steps include:

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Quantifies purity (>95% as per CAS data) and detects degradation products .

- FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity in pyrazole derivatives is influenced by:

- Steric effects : Bulky substituents direct reactions to less hindered positions.

- Electronic effects : Electron-withdrawing groups (e.g., -NO2) activate specific sites for nucleophilic attack. For example, reducing 1-methyl-4-nitro-1H-pyrazol-5-yl precursors ensures amino group formation at the 3-position .

- Catalytic systems : Transition metals (e.g., Pd) can mediate cross-coupling reactions at defined positions .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they impact material properties?

Hydrogen bonding is critical:

- The amino (-NH2) and hydroxymethyl (-CH2OH) groups form N–H⋯O and O–H⋯N bonds, creating extended networks. Graph set analysis (e.g., Etter’s rules) reveals motifs like R²₂(8) rings .

- These interactions influence solubility, melting points, and crystallinity. For instance, strong H-bonding may reduce solubility in apolar solvents .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Q. What strategies optimize yield in aminomethylation reactions while minimizing byproducts?

- pH control : Maintain slightly acidic conditions (pH 5–6) to protonate the amino group, reducing unwanted side reactions .

- Catalyst selection : Use NaCNBH3 for selective reductive amination over competing pathways .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.